molecular formula C19H17ClN2S B2455236 2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole CAS No. 1226454-90-5

2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2455236
CAS No.: 1226454-90-5
M. Wt: 340.87
InChI Key: ZAYNZIQFBNNMOD-UHFFFAOYSA-N
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Description

2-(Allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole (CAS 1226454-90-5) is a synthetic, organic small molecule with the molecular formula C 19 H 17 ClN 2 S and a molecular weight of 340.9 g/mol . This compound is built on a 1,5-disubstituted imidazole core, a privileged structure in medicinal chemistry and chemical biology research. The presence of distinct chemical moieties, including a 4-chlorophenyl group at the 1-position, a p-tolyl group at the 5-position, and a flexible allylthio side chain at the 2-position, makes it a versatile scaffold for various research applications . Its structural features are similar to other investigated imidazole derivatives, suggesting potential as a key intermediate in organic synthesis and drug discovery efforts . Researchers may explore its use as a building block for developing novel pharmacologically active molecules, given that related 1,5-diarylimidazole compounds are often studied for their interactions with biological targets. The allylthio ether group, in particular, can serve as a reactive handle for further chemical modifications via click chemistry or as a potential modulator of electronic properties and lipophilicity in structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2S/c1-3-12-23-19-21-13-18(15-6-4-14(2)5-7-15)22(19)17-10-8-16(20)9-11-17/h3-11,13H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYNZIQFBNNMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the imidazole intermediate.

    Attachment of the p-Tolyl Group: The p-tolyl group can be added through a Friedel-Crafts alkylation reaction using p-tolyl chloride and the imidazole intermediate.

    Addition of the Allylthio Group: The allylthio group can be introduced through a thiolation reaction using allylthiol and the imidazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Addition: The double bond in the allylthio group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly employed.

    Addition: Electrophiles such as bromine (Br₂) or chlorine (Cl₂) can be used for addition reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted imidazole derivatives.

    Addition: Halogenated imidazole derivatives.

Scientific Research Applications

2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole can be compared with other imidazole derivatives, such as:

    2-(methylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole: Similar structure but with a methylthio group instead of an allylthio group.

    2-(allylthio)-1-(4-bromophenyl)-5-(p-tolyl)-1H-imidazole: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    2-(allylthio)-1-(4-chlorophenyl)-5-(m-tolyl)-1H-imidazole: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Biological Activity

2-(Allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole is a compound belonging to the imidazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}ClN2_{2}S
  • Molecular Weight : 288.79 g/mol

The compound features an imidazole ring substituted with an allylthio group, a 4-chlorophenyl group, and a p-tolyl group, contributing to its unique chemical properties and biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study by Jain et al. evaluated various imidazole derivatives against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed that certain derivatives demonstrated potent antibacterial effects comparable to standard antibiotics like Norfloxacin .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
This compoundS. aureus15Jain et al.
This compoundE. coli12Jain et al.
This compoundB. subtilis14Jain et al.

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. In particular, compounds containing the imidazole moiety have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For instance, studies on related imidazole compounds have demonstrated their ability to interfere with cancer cell proliferation through multiple pathways, including the modulation of apoptotic markers and cell cycle regulators .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies suggest that imidazole derivatives possess antioxidant capabilities, which can mitigate oxidative stress in cells.

Case Study 1: Antibacterial Efficacy

A recent study conducted on the antibacterial efficacy of various imidazole derivatives included a focus on this compound. The compound was tested against clinical isolates of resistant bacterial strains, showing significant inhibition of growth compared to control groups.

Case Study 2: Anticancer Potential

In vitro studies involving human cancer cell lines treated with this compound revealed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for 2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Imidazole ring formation : Condensation of glyoxal derivatives with ammonia/amines in acidic conditions (e.g., HCl catalysis) to form the core imidazole structure .

Substituent introduction : Allylthio, 4-chlorophenyl, and p-tolyl groups are added via nucleophilic substitution (e.g., using allyl mercaptan) or Suzuki coupling for aryl groups .

  • Optimization : Use Design of Experiments (DOE) to test variables like solvent polarity (DMF vs. THF), temperature (60–120°C), and catalysts (e.g., Pd for cross-coupling). Monitor purity via TLC and adjust reaction times (6–24 hrs) .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are critical?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., allylthio proton shifts at δ 3.2–3.5 ppm) .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., C-S stretch at 600–700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected [M+H]⁺: ~385.5 Da) .
  • X-ray crystallography (if crystals form) resolves 3D conformation and bond angles .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like fluconazole .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Include cisplatin as a positive control .
  • Enzyme Inhibition : Test against targets like cytochrome P450 or kinases using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer :
  • Systematic Substitution : Replace allylthio with bulkier thioethers (e.g., cyclopentylthio) to assess steric effects on target binding .
  • Electron-Withdrawing Modifications : Introduce nitro or fluoro groups to the 4-chlorophenyl ring to enhance electrophilicity and interaction with biological targets .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical binding motifs (e.g., sulfur atom interactions with enzyme active sites) .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ across studies) be resolved?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution and avoid false negatives .
  • Validate Targets : Employ siRNA knockdown or CRISPR-edited cell lines to confirm mechanism specificity .

Q. What computational strategies predict metabolic stability and toxicity profiles?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 inhibition, and hepatotoxicity .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidative metabolism .
  • Metabolite Identification : In silico fragmentation (e.g., Mass Frontier) predicts major metabolites for LC-MS validation .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C, CuI, or nano-catalysts to enhance cross-coupling efficiency .
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions .
  • Purification Techniques : Combine column chromatography (silica gel) with recrystallization (ethanol/water) for >95% purity .

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